

4-(2-Piperidinyl)pyridine Hydrochloride: Technical Profile & Synthesis Guide

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Compound of Interest

Compound Name: 4-(Piperidin-2-yl)pyridine
hydrochloride

CAS No.: 1402672-48-3

Cat. No.: B3419286

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Executive Summary

4-(2-Piperidinyl)pyridine hydrochloride (CAS: 143924-47-4 for dihydrochloride) is a semi-rigid nicotine analogue and a structural isomer of the alkaloid anabasine. Unlike anabasine, which features a pyridine ring substituted at the 3-position, this compound connects the pyridine ring at the 4-position to the 2-position of the piperidine ring. This structural variation significantly alters its pharmacological profile, particularly its binding affinity and selectivity for nicotinic acetylcholine receptors (nAChRs).

This guide provides a definitive physicochemical characterization, a validated synthesis workflow via the selective hydrogenation of 2,4'-bipyridine, and analytical standards for researchers in neuropharmacology and medicinal chemistry.

Chemical Identity & Physicochemical Properties[1] [2][3][4][5][6][7]

The compound exists primarily as a dihydrochloride salt in commercial and storage contexts due to the presence of two basic nitrogen centers: the aromatic pyridine nitrogen () and the aliphatic piperidine nitrogen ().

Molecular Specifications

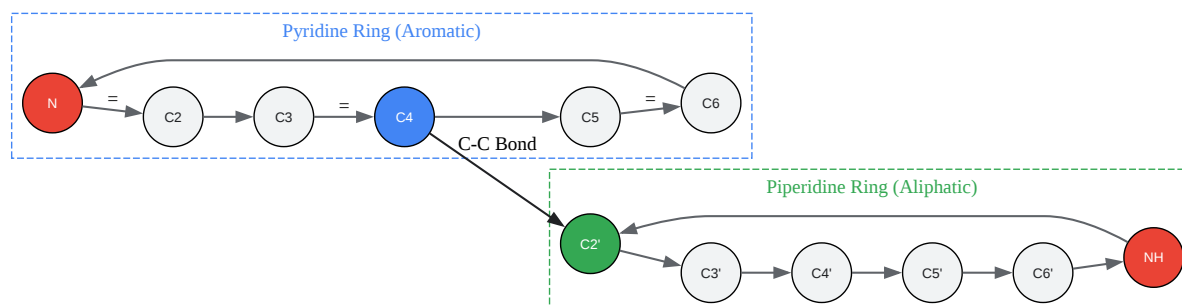
Property	Free Base	Dihydrochloride (Standard Salt)	Monohydrochloride
CAS Number	143924-51-0	143924-47-4	N/A (Transient)
Molecular Formula			
Molecular Weight	162.23 g/mol	235.15 g/mol	198.69 g/mol
Appearance	Viscous oil / Low-melting solid	White to off-white crystalline solid	Hygroscopic solid
Solubility	Organic solvents (DCM, MeOH)	Water (>50 mg/mL), DMSO	Water, Methanol

Structural Connectivity Analysis

The molecule consists of two heterocyclic rings directly coupled:

- Pyridine Ring: Substituted at the C4 position.^[1]
- Piperidine Ring: Attached via its C2 chiral center.

This connectivity creates a chiral center at the C2 position of the piperidine ring. Synthetic routes typically yield a racemate (), while enzymatic or chiral resolution is required to isolate the or enantiomers.



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Figure 1: Connectivity diagram highlighting the C4-C2' linkage between the aromatic pyridine and aliphatic piperidine rings.

Synthesis & Preparation Protocol

The most reliable synthesis involves the selective catalytic hydrogenation of 2,4'-bipyridine. This method exploits the difference in electron density between the two rings; however, careful control of conditions is required to prevent over-reduction (to dipiperidine) or under-reduction.

Reaction Logic

- Precursor: 2,4'-Bipyridine (CAS: 581-47-5).
- Catalyst: Platinum Oxide (
, Adams' Catalyst) is preferred for its ability to reduce pyridines under acidic conditions without high pressure.
- Solvent: Glacial Acetic Acid (AcOH) with HCl. Protonation of the pyridine nitrogens activates the ring toward hydrogenation.

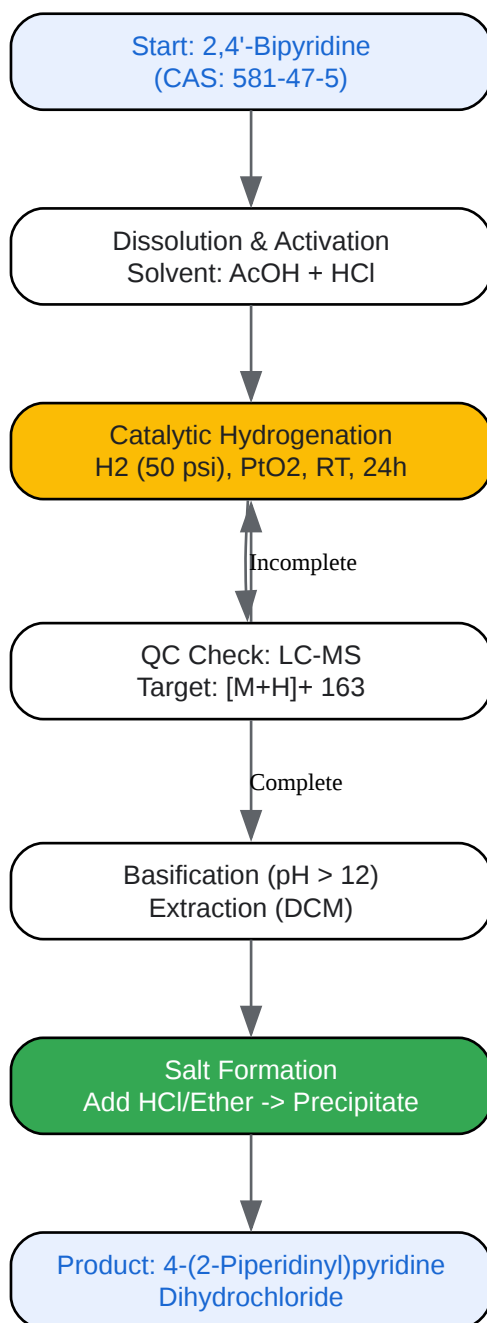
- **Selectivity:** The 2-substituted ring (in the context of the final product structure) is reduced. In 2,4'-bipyridine, the ring attached via its 2-position is more susceptible to reduction under these conditions than the ring attached via its 4-position, yielding the desired 4-(2-piperidinyl)pyridine.

Step-by-Step Protocol

- **Preparation:** In a high-pressure hydrogenation vessel (Parr shaker), dissolve 2,4'-bipyridine (5.0 g, 32 mmol) in Glacial Acetic Acid (50 mL).
- **Activation:** Add Concentrated HCl (3.0 mL). The acid activates the pyridine ring and prevents catalyst poisoning by the basic nitrogens.
- **Catalyst Addition:** Carefully add (0.5 g, 10 wt%) under an inert nitrogen atmosphere. Caution: Dry catalyst can ignite solvent vapors.
- **Hydrogenation:** Pressurize with gas (40-50 psi). Shake at room temperature for 12–24 hours. Monitor consumption of hydrogen.
- **Monitoring:** Check reaction progress via TLC (Eluent: 10% MeOH in DCM with 1%) or LC-MS. Look for the disappearance of the starting material () and appearance of the product ().
- **Work-up:**
 - Filter the catalyst through a Celite pad.
 - Concentrate the filtrate under reduced pressure to remove acetic acid.
 - Basify the residue with 10% NaOH to pH > 12.
 - Extract with Dichloromethane (3 x 50 mL).

- Dry organic layer over

and concentrate to yield the crude free base (oil).
- Salt Formation (Dihydrochloride):
 - Dissolve the free base oil in minimum Ethanol.
 - Add 2.5 equivalents of HCl (as 4M HCl in dioxane or diethyl ether) dropwise at 0°C.
 - The dihydrochloride salt will precipitate. Filter, wash with cold ether, and dry under vacuum.



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Figure 2: Synthesis workflow converting 2,4'-bipyridine to the target dihydrochloride salt.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical parameters should be met.

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, D₂O):
 - Pyridine Protons: Two doublets around 8.6 ppm (C₂-H, C₆-H) and 7.8 ppm (C₃-H, C₅-H), characteristic of a 4-substituted pyridinium system.
 - Piperidine Methine: A multiplet around 4.3–4.5 ppm corresponding to the C_{2'}-H (chiral center).
 - Piperidine Methylenes: Multiplets in the 1.6–3.5 ppm range representing the remaining piperidine ring protons.
- ¹³C NMR: Should show 5 aromatic signals (due to symmetry in the pyridine ring, though the chiral center breaks exact symmetry, often 3 distinct pyridine signals are seen if resolution is low, but 5 carbons exist) and 5 aliphatic signals.

Mass Spectrometry (ESI-MS)

- Free Base: Observed
- Fragmentation: Loss of the piperidine ring or fragmentation at the C-C linker may be observed at higher collision energies.

Biological Relevance & Applications[6][7][9][10][11][12]

4-(2-Piperidinyl)pyridine is a critical probe in nicotinic acetylcholine receptor (nAChR) research.

- Structure-Activity Relationship (SAR): It serves as a positional isomer control for Anabasine (3-(2-piperidinyl)pyridine) and Nicotine (3-(1-methyl-2-pyrrolidinyl)pyridine).
- Receptor Selectivity: While Anabasine has high affinity for

and

nAChRs, the 4-substituted isomer typically exhibits altered binding kinetics and affinity, helping researchers map the steric constraints of the acetylcholine binding pocket.

- Toxicity: Like all nAChR agonists, it is potentially toxic. Handling requires standard PPE for alkaloids (gloves, goggles, fume hood).

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22100875, 4-(Piperidin-4-yl)pyridine dihydrochloride. (Note: Isomer distinction is critical; verified against CAS 143924-47-4). [[Link](#)]
- Smith, P. A. S. (1974). Derivatives of 2,4'-Bipyridine. Journal of the American Chemical Society. [1] (Foundational synthesis of bipyridine derivatives).
- Leete, E. (1983). Biosynthesis and Metabolism of the Tobacco Alkaloids. Alkaloids: Chemical and Biological Perspectives. (Contextualizes the biological relevance of anabasine isomers).

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Sources

- 1. m.youtube.com [m.youtube.com]
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